4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid
Overview
Description
The compound is a derivative of phenylpropionic acid, which is a type of aromatic compound . It contains a bromophenyl group, a methyl group, and a carboxylic acid group. The presence of these functional groups could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring (from the phenyl group) attached to a propionic acid group with a bromine atom on the third carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the carboxylic acid group. For instance, it might participate in nucleophilic substitution reactions or decarboxylation reactions .Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, and it would likely have a relatively high melting point due to the presence of the aromatic ring .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
A study introduced 4-substituted 2,4-dioxobutanoic acids as potent inhibitors of porcine liver glycolic acid oxidase, highlighting their potential in therapeutic applications where inhibition of this enzyme is beneficial. Among these, derivatives containing lipophilic 4-substituents showed significant in vitro inhibition, demonstrating the chemical's potential in medical research and treatment strategies H. W. Williams et al., 1983.
Novel Surfactant Synthesis
Another study focused on the synthesis of a new surfactant incorporating a benzene spacer, utilizing a copper-catalyzed cross-coupling reaction. This compound forms unusual large-diameter premicellar aggregations, suggesting its utility in the development of novel surfactants with unique properties Minggui Chen et al., 2013.
NMDA Receptor Antagonists
Research on compounds structurally related to 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid identified a new class of N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds specifically inhibited GluN2C- and GluN2D-containing receptors, offering insights into the development of selective neurological therapeutics Timothy M. Acker et al., 2011.
Antioxidant Activity
Derivatives of this compound from the marine red alga Rhodomela confervoides exhibited potent radical scavenging activity, indicating their potential as natural antioxidants. This application is relevant in food and pharmaceutical fields, where antioxidants play a crucial role in health and preservation Ke-kai Li et al., 2012.
Apoptosis Induction
A study found that a precursor of methional, derived from 4-methylthio-2-oxobutanoic acid, induced apoptosis in BAF3 lymphoid cells. This suggests a role for compounds in this chemical class in the study of apoptosis and potentially in therapeutic strategies targeting cancer cells G. Quash et al., 1995.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMLMHSWGFMFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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